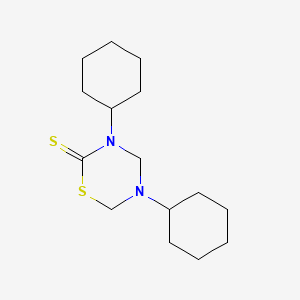

3,5-Dicyclohexyl-1,3,5-thiadiazinane-2-thione

Description

Properties

IUPAC Name |

3,5-dicyclohexyl-1,3,5-thiadiazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2S2/c18-15-17(14-9-5-2-6-10-14)11-16(12-19-15)13-7-3-1-4-8-13/h13-14H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFNDMOUZATEDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CN(C(=S)SC2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166336 | |

| Record name | 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15798-65-9 | |

| Record name | 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dicyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015798659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC166024 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DICYCLOHEXYL-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dicyclohexyl-1,3,5-thiadiazinane-2-thione can be synthesized through a one-pot reaction involving isothiocyanates and primary amines in the presence of a phase transfer catalyst such as tetrabutylammonium bromide . The reaction typically takes place in a solvent like dry acetone under mild conditions. The general reaction scheme is as follows:

- React isothiocyanates with primary amines to form intermediate thioureas.

- Cyclize the thioureas to form the thiadiazine ring in the presence of a phase transfer catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis and phase transfer catalysis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, as well as scaling up the process to accommodate larger quantities.

Chemical Reactions Analysis

Types of Reactions

3,5-Dicyclohexyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: The cyclohexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted thiadiazines, depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-dicyclohexyl-1,3,5-thiadiazinane-2-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents at the N3 and N5 positions play a critical role in modulating molecular weight, solubility, and biological activity. Below is a comparative analysis of key derivatives:

*The molecular formula for the target compound is inferred based on structural analogs.

Substituent Effects on Bioactivity

- Hydrophobic Groups (Cyclohexyl, Benzyl) : Increase lipophilicity, favoring membrane penetration and enzyme inhibition. For example, 3-benzyl-5-cyclohexyl derivative (C16H22N2S2) showed enhanced thermal stability compared to alkyl-substituted analogs .

- Polar Groups (Hydroxyethyl) : Improve aqueous solubility and CNS bioavailability, critical for neuroprotective applications .

- Small Alkyl Groups (Methyl, Ethyl) : Enhance volatility (e.g., dazomet) but reduce target specificity .

Biological Activity

3,5-Dicyclohexyl-1,3,5-thiadiazinane-2-thione is a compound belonging to the class of thiadiazine derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 298.52 g/mol. The structure features a thiadiazine ring that is substituted with cyclohexyl groups at the 3 and 5 positions.

The biological activity of thiadiazine derivatives like this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors. The thiadiazine ring can interact with active sites of enzymes through covalent bonding or by altering the enzyme's conformation.

- Antimicrobial Activity : Studies indicate that thiadiazines exhibit significant antimicrobial properties against various bacterial and fungal strains. This is attributed to their ability to disrupt cellular processes in pathogens.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by modulating immune responses.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial activity. A study compared its efficacy against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound is particularly effective against fungal infections compared to bacterial infections.

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC50 values suggest that this compound has moderate cytotoxicity against these cancer cell lines, indicating potential as an anticancer agent.

Case Studies

- Antiparasitic Activity : A study highlighted the compound's effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated significant trypanocidal activity at concentrations as low as 10 µg/mL.

- Anti-inflammatory Research : In animal models, administration of this compound resulted in a marked reduction in paw edema induced by carrageenan. The observed effect was comparable to standard anti-inflammatory drugs like ibuprofen.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.